

physicochemical properties of 2,4,6-Tribromobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Tribromobenzenesulfonyl chloride

Cat. No.: B177820

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of 2,4,6-Trisubstituted Benzenesulfonyl Chlorides

Disclaimer: Information regarding the specific physicochemical properties of **2,4,6-tribromobenzenesulfonyl chloride** is not readily available in the public domain. This guide provides a comprehensive overview of closely related and well-documented analogs, namely 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride, to serve as a reference for researchers, scientists, and drug development professionals. The principles and experimental protocols described are generally applicable to this class of compounds.

Introduction

2,4,6-trisubstituted benzenesulfonyl chlorides are a class of organic reagents widely employed in chemical synthesis. The steric hindrance and electronic effects imparted by the substituents at the 2, 4, and 6 positions of the benzene ring provide these reagents with unique reactivity and selectivity. They are particularly valuable as coupling and protecting group agents in the synthesis of complex molecules, including pharmaceuticals. Their utility in forming sulfonamides, sulfonate esters, and other sulfur-containing functional groups makes them indispensable tools in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, and common applications of 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride as representative examples of this class.

Physicochemical Properties

The physicochemical properties of 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride are summarized in the table below for easy comparison. These properties are crucial for their handling, storage, and application in chemical reactions.

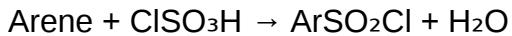
Property	2,4,6-Trichlorobenzenesulfonyl Chloride	2,4,6-Triisopropylbenzenesulfonyl Chloride
Molecular Formula	<chem>C6H2Cl4O2S</chem> [1] [2]	<chem>C15H23ClO2S</chem> [3] [4]
Molecular Weight	279.96 g/mol [1]	302.86 g/mol [3] [4]
Appearance	/ (Not specified, likely a solid)	White to light beige solid [4]
Melting Point	44-48 °C [1]	92-97 °C [3] [5]
Boiling Point	341 °C at 760 mmHg [1]	349.3 °C at 760 mmHg [4]
Solubility	N/A	Soluble in chloroform and toluene. [3] Decomposes in water. [4]
Density	1.728 g/cm³ [1]	Not specified
Flash Point	>230 °F [1]	165.1 °C [4]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C. Moisture sensitive. [1]	Store at room temperature. [4]
CAS Number	51527-73-2 [1] [2]	6553-96-4 [3]

Spectral Data

Spectroscopic data is essential for the identification and characterization of these compounds.

- Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166

cm^{-1} corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively.[6]

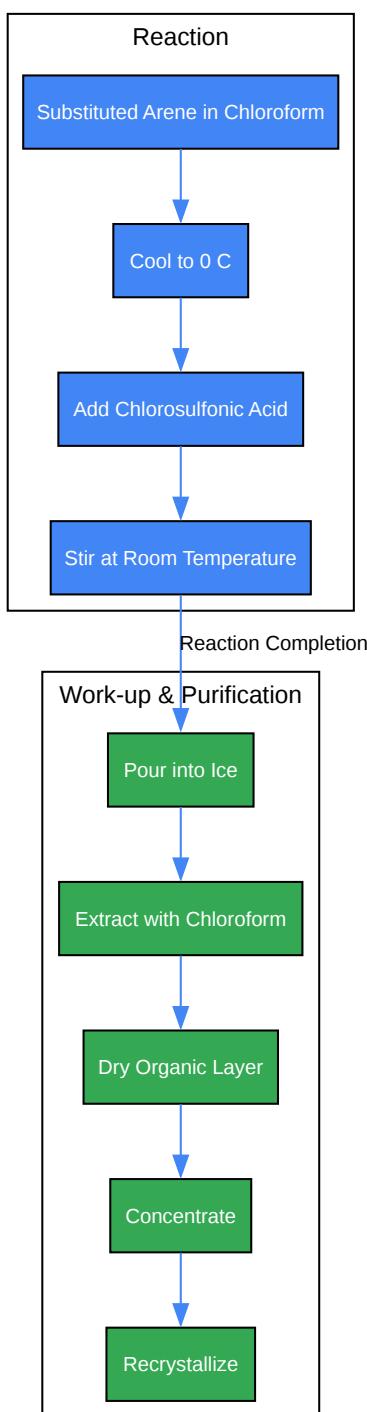

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of 2,4,6-trisubstituted benzenesulfonyl chlorides will show signals corresponding to the aromatic protons and the protons of the substituent groups. The chemical shifts and splitting patterns are influenced by the nature of the substituents.
 - ^{13}C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine and sulfur isotopes will result in characteristic isotopic patterns in the mass spectrum.[6] For 2,4,6-trichlorobenzenesulfonyl chloride, a prominent peak cluster would be expected for the molecular ion due to the multiple chlorine isotopes.

Experimental Protocols

General Synthesis of Substituted Benzenesulfonyl Chlorides

A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.

Reaction:

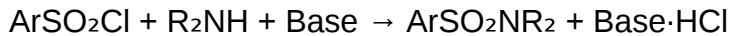


Detailed Methodology (Example for 2,4,6-Triisopropylbenzenesulfonyl Chloride):[7]

- Reaction Setup: A mixture of 1,3,5-triisopropylbenzene and chloroform is placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
- Addition of Reagent: Chlorosulfonic acid is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0°C.

- Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for an additional 45 minutes.
- Work-up: The reaction mixture is carefully poured into crushed ice. The product is extracted with chloroform.
- Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like hot pentane.

General Synthesis of Substituted Benzenesulfonyl Chlorides


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of substituted benzenesulfonyl chlorides.

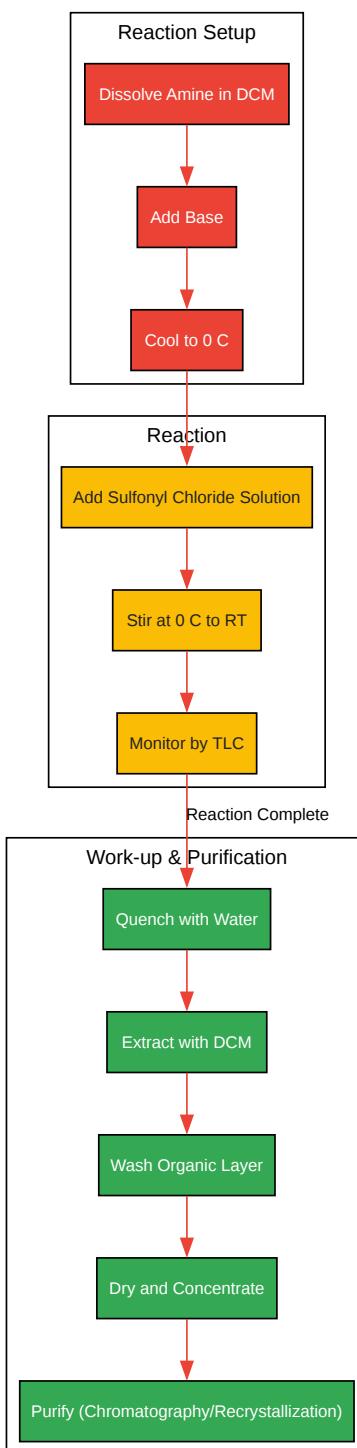
Synthesis of Sulfonamides

2,4,6-trisubstituted benzenesulfonyl chlorides are excellent reagents for the synthesis of sulfonamides through reaction with primary or secondary amines.

Reaction:

Detailed Methodology (Example using a primary amine):[\[8\]](#)

- Reaction Setup: A primary amine is dissolved in an anhydrous solvent such as dichloromethane in a round-bottom flask. A base, like pyridine or triethylamine, is added to the solution.
- Cooling: The reaction mixture is cooled to 0°C in an ice bath.
- Addition of Sulfonyl Chloride: A solution of the 2,4,6-trisubstituted benzenesulfonyl chloride in anhydrous dichloromethane is added dropwise to the cooled amine solution.
- Reaction: The reaction is stirred at 0°C for a period and then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: The reaction is quenched with water. The product is extracted with an organic solvent. The organic layer is washed successively with dilute acid (to remove excess base), a saturated solution of sodium bicarbonate, and brine.
- Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.


Applications in Drug Development

The sulfonamide functional group is a key pharmacophore present in a wide range of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. 2,4,6-trisubstituted benzenesulfonyl chlorides serve as crucial building blocks for the synthesis of these therapeutic agents.

The sterically hindered nature of reagents like 2,4,6-triisopropylbenzenesulfonyl chloride can offer enhanced selectivity in complex syntheses, minimizing side reactions.^[3] This is particularly important in the multi-step synthesis of drug candidates where high yields and purity are paramount.

For instance, derivatives of 2,4-dichlorobenzenesulfonamide have been investigated for their anticancer activity.^[8] These compounds have been shown to induce apoptosis in various cancer cell lines, highlighting the importance of the sulfonamide moiety in the design of new anticancer agents.^[8]

General Workflow for Sulfonamide Synthesis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.

Safety and Handling

Benzenesulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.^[1] Therefore, they should be stored in a dry, inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling these reagents. They are also classified as corrosive and can cause severe skin burns and eye damage.^[2]

Conclusion

2,4,6-trisubstituted benzenesulfonyl chlorides are versatile and valuable reagents in organic synthesis, with significant applications in the field of drug development. Their unique physicochemical properties, stemming from the substitution pattern on the benzene ring, allow for selective and efficient synthesis of complex molecules containing the sulfonamide functional group. While specific data for **2,4,6-tribromobenzenesulfonyl chloride** is scarce, the information available for its trichloro and triisopropyl analogs provides a strong foundation for its potential applications and handling. Researchers and scientists can leverage the protocols and data presented in this guide for the successful application of this class of compounds in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2,4,6-Trichlorobenzenesulfonyl chloride | C₆H₂Cl₄O₂S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 2,4,6-三异丙基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. acdlabs.com [acdlabs.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 2,4,6-Tribromobenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177820#physicochemical-properties-of-2-4-6-tribromobenzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com